

trans-4-(Methylamino)cyclohexanol structural analysis

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Compound of Interest

Compound Name: *4-(Methylamino)cyclohexanol*

Cat. No.: B3423364

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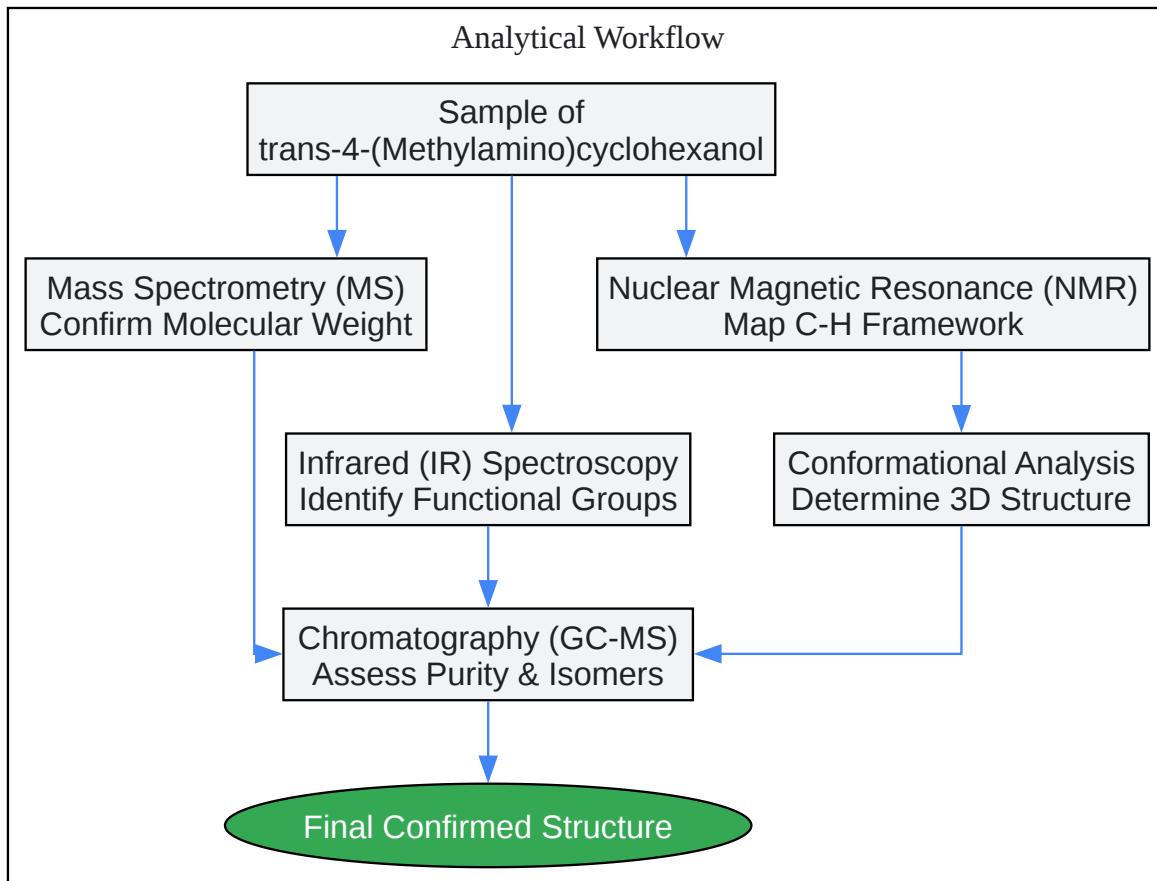
Foundational Properties and Initial Characterization

The first step in any structural analysis is to confirm the basic physicochemical properties of the compound. These values serve as a primary check against the expected molecular structure and are critical for subsequent analytical method development. **Trans-4-(Methylamino)cyclohexanol** is a solid at room temperature.[\[1\]](#)

Table 1: Physicochemical Properties of **trans-4-(Methylamino)cyclohexanol**

Property	Value	Source
Molecular Formula	C ₇ H ₁₅ NO	[2]
Molecular Weight	129.20 g/mol	[2] [3]
Physical Form	Solid	[1]
Storage	2-8°C, Inert Atmosphere	[1]
InChI Key	OMJKFWFDNIIACS-LJGSYFOKSA-N	[1]

The analytical workflow begins with techniques that confirm the molecular mass and identify the core functional groups, providing the initial evidence for the proposed structure.



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Caption: A logical workflow for the comprehensive structural analysis of a small molecule.

Elucidation of the Covalent Framework

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Experience: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For a molecule like **trans-4-(Methylamino)cyclohexanol**, Electron Ionization (EI) is a suitable method as it provides both the molecular ion peak and a reproducible fragmentation pattern that acts as a structural fingerprint.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as Dichloromethane or Ethyl Acetate.
- Instrumentation: Utilize a GC-MS system equipped with a standard non-polar column (e.g., HP-5MS).[4]
- GC Method:
 - Injector Temperature: 250°C
 - Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 200.
 - Source Temperature: 230°C.
- Data Analysis:
 - Identify the molecular ion peak (M^+) corresponding to the molecular weight (129.20).
 - Analyze the fragmentation pattern. Key expected fragments include losses of water ($M-18$), the methyl group ($M-15$), and fragments corresponding to the cleavage of the cyclohexane ring.

Trustworthiness: The protocol's trustworthiness is established by observing the expected molecular ion at m/z 129. The fragmentation pattern should be consistent with the known fragmentation pathways of cyclohexanols and secondary amines, providing a self-validating dataset.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For **trans-4-(Methylamino)cyclohexanol**, we expect to see characteristic absorption bands for the hydroxyl (O-H), secondary amine (N-H), and C-H bonds.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Collect the spectrum from 4000 to 400 cm^{-1} .
- Data Analysis: Identify the key absorption bands.

Table 2: Expected IR Absorption Bands

Wavenumber (cm^{-1})	Functional Group	Vibration Type
3300-3500 (broad)	O-H	Stretching
3300-3400 (sharp)	N-H	Stretching
2850-2960	C-H (sp^3)	Stretching
1450-1550	N-H	Bending
1050-1150	C-O	Stretching
1100-1200	C-N	Stretching

Trustworthiness: The simultaneous presence of broad O-H, sharp N-H, and strong C-O stretching bands provides strong, confirmatory evidence of the alcohol and secondary amine functionalities within the same molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Experience: NMR is the most powerful tool for elucidating the precise structure of an organic molecule. ^1H NMR reveals the different proton environments and their connectivity,

while ^{13}C NMR identifies the number of unique carbon atoms. For a disubstituted cyclohexane, NMR is indispensable for confirming the trans stereochemistry.

Protocol: ^1H and ^{13}C NMR Spectroscopy

- Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl_3 or D_2O).
- ^1H NMR Acquisition:
 - Acquire a standard proton spectrum.
 - Expected Signals:
 - -CH-OH proton: A multiplet around 3.5-4.0 ppm. Its broadness and width are indicative of its axial or equatorial position.
 - -CH-NH CH_3 proton: A multiplet around 2.5-3.0 ppm.
 - -NH CH_3 protons: A singlet at ~2.4 ppm.
 - Cyclohexane ring protons: A complex series of multiplets between 1.2-2.2 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Expected Signals (Symmetry means fewer than 7 signals):
 - C-OH: ~70 ppm
 - C-NH CH_3 : ~58 ppm
 - -NH CH_3 : ~34 ppm
 - Cyclohexane carbons: ~30-35 ppm range.
- 2D NMR (COSY & HSQC):

- Run a COSY experiment to establish ^1H - ^1H correlations (e.g., the CH-OH proton will show a correlation to adjacent ring protons).
- Run an HSQC or HMQC experiment to correlate each proton signal to its directly attached carbon.

Trustworthiness: The combination of 1D and 2D NMR experiments creates a self-validating network of connectivity. A COSY spectrum will definitively link the methine protons through the cyclohexane ring, while the HSQC confirms the C-H attachments, leaving no ambiguity in the covalent framework. Spectral data for the closely related trans-4-Aminocyclohexanol can serve as a reference for expected chemical shifts.[\[5\]](#)

Stereochemical and Conformational Analysis

Expertise & Experience: For cyclohexane derivatives, understanding the three-dimensional structure is as important as knowing the covalent bonds. The trans configuration at the 1 and 4 positions dictates the molecule's preferred conformation. The principles of conformational analysis predict that large substituents on a cyclohexane ring will preferentially occupy the equatorial position to minimize steric strain.[\[6\]](#)[\[7\]](#)

In a trans-1,4-disubstituted cyclohexane, the molecule can exist in two chair conformations that are in equilibrium. One conformation places both the hydroxyl and methylamino groups in equatorial positions, while the other places them both in axial positions.[\[8\]](#) The diaxial conformation introduces significant steric hindrance, known as 1,3-diaxial interactions, making it energetically unfavorable.[\[9\]](#) Therefore, the diequatorial conformer is overwhelmingly the most stable and predominant form of the molecule at equilibrium.

Caption: The diequatorial conformer is heavily favored due to the avoidance of steric strain.

Analytical Validation:

The predominance of the diequatorial conformer can be confirmed through ^1H NMR. The protons at C1 and C4 (bearing the OH and NHMe groups) will be in axial positions. An axial proton typically exhibits large coupling constants ($J \approx 8-12$ Hz) to its neighboring axial protons and small coupling constants ($J \approx 2-4$ Hz) to its neighboring equatorial protons. The observation of a broad multiplet with large coupling constants for these methine protons is strong evidence for the diequatorial conformation.

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